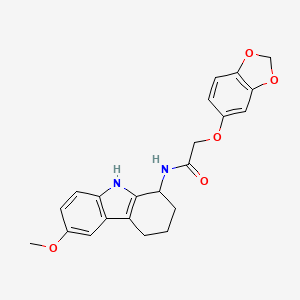![molecular formula C26H24N4O3 B10987122 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10987122.png)
4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a benzamide moiety, and a pyridine ring, making it a versatile candidate for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Attachment of the Pyridine Ring: The pyridine ring is typically attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate leaving group on the quinazolinone core.
Alkylation and Ether Formation: The final step involves the alkylation of the quinazolinone core and the formation of the ether linkage using 2-methylprop-2-en-1-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core and the alkyl side chains. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the benzamide moiety. Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogens in organic solvents, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinazolinone N-oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the benzamide and pyridine moieties can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide: shares similarities with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring and the benzamide moiety enhances its potential for selective interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C26H24N4O3/c1-17(2)16-33-22-11-12-24-23(14-22)26(32)30(18(3)29-24)21-9-7-19(8-10-21)25(31)28-15-20-6-4-5-13-27-20/h4-14H,1,15-16H2,2-3H3,(H,28,31) |
InChI Key |
RVFWTMCAIORBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide](/img/structure/B10987041.png)

![N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987069.png)
![3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one](/img/structure/B10987073.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B10987080.png)
![4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B10987082.png)
![1-(3-Methoxyphenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10987085.png)
![N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B10987087.png)
![N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10987090.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B10987098.png)
![3-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10987100.png)
![N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B10987102.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10987109.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987124.png)
